molecular formula C17H19NO4S B2840669 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795448-18-8

6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2840669
CAS No.: 1795448-18-8
M. Wt: 333.4
InChI Key: JKAICMNEJJGVGP-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in many bioactive molecules, including a pyran ring, a piperidine ring, and a thiophene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural motifs within its structure. For example, the pyran ring might undergo reactions typical of ethers and alcohols, while the piperidine ring might participate in reactions typical of secondary amines .

Scientific Research Applications

Synthesis and Biological Activity

New derivatives of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles have been synthesized, which include components similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. These compounds display cytotoxicity and inhibit matrix metalloproteinase, indicating potential for cancer research and therapeutic applications (Ignatovich et al., 2015).

Corrosion Inhibition

Studies on piperidine derivatives, including compounds structurally related to this compound, have shown effective inhibition of copper corrosion in sulfuric acid environments. This indicates their potential application in materials science, particularly in corrosion prevention (Sankarapapavinasam et al., 1991).

Insecticidal Properties

Pyridine derivatives, including structures akin to this compound, have been synthesized and shown to possess insecticidal activity against cowpea aphids. This suggests their potential use in agricultural pest control (Bakhite et al., 2014).

Electrochemical Studies

Novel Mannich bases bearing pyrazolone moiety, similar in structure to the target compound, have been synthesized and analyzed through electrochemical studies. This research contributes to the understanding of their electrochemical behavior, which could be relevant for various industrial applications (Naik et al., 2013).

Antibacterial and Antituberculosis Activity

Newly synthesized fused pyran derivatives, related to the chemical structure , have shown in vitro antibacterial activity against pathogenic strains and antituberculosis activity. This suggests potential medical applications in treating bacterial and tuberculosis infections (Kalaria et al., 2014).

Sigma Receptor Ligands

Studies on thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds similar to this compound, have shown high potency and selectivity for sigma 1 receptors. This research offers insights into the development of new drugs targeting these receptors, which could have implications in neuroscience and pharmacology (Oberdorf et al., 2008).

Anticancer Activity

Compounds structurally related to the target compound have been synthesized and evaluated for their anticancer activity. This includes research on fluoro-substituted benzo[b]pyran with anti-lung cancer activity, suggesting potential applications in cancer treatment (Hammam et al., 2005).

Green Chemistry and Organic Methodology

Research on Achmatowicz Rearrangement-inspired development has been conducted, focusing on green chemistry and organic methodology, including the synthesis of six-membered heterocycles. This research is relevant to sustainable chemistry practices and the development of environmentally friendly synthetic methods (Liang et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing similar structural motifs are known to have diverse biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Properties

IUPAC Name

6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAICMNEJJGVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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